3-(2-Aminopropan-2-yl)-1,2,4-oxadiazole-5-carboxamide;hydrochloride
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Overview
Description
Scientific Research Applications
Bioisosterism with Carboxylic Acids
The study by Lolli et al. (2006) explored the hydroxy-1,2,5-oxadiazolyl moiety as a bioisostere for the carboxyl group, specifically in the context of gamma-aminobutyric acid (GABA) analogues. They synthesized compounds analogous to GABA and tested them on GABA(A) receptors, finding weak to partial agonist profiles. This indicates the potential of 1,2,4-oxadiazoles as nonclassical bioisosteres for carboxylic acids in medicinal chemistry applications, suggesting a direction for the development of new GABAergic agents (Lolli et al., 2006).
Synthetic Pathways and Reactivity
Gregory et al. (1973) detailed the synthesis and unexpected stability of 3-amino-1,2,4-oxadiazole from precursors like t-butoxycarbonylamino-1,2,4-oxadiazole and hydroxyguanidine. This work is foundational, offering insights into the synthetic routes and stability of 1,2,4-oxadiazole derivatives, which could be critical for their manipulation in research settings (Gregory et al., 1973).
Antidiarrheal Agents Development
The research by Adelstein et al. (1976) on the development of antidiarrheal agents highlights the modification of nitrile groups to 1,3,4-oxadiazol-5-yl functions, resulting in compounds with significant antipropulsive effects. This study showcases the therapeutic potential of 1,2,4-oxadiazole derivatives in gastrointestinal disorders, contributing to the field of medicinal chemistry with novel antidiarrheal candidates (Adelstein et al., 1976).
Antibacterial Activity
In the realm of antimicrobial research, the synthesis of new heterocyclic 1,3,4-oxadiazoles with antibacterial activity has been reported. These compounds, synthesized via the reaction of specific chloracetamides in a basic medium, have shown efficacy against Gram-positive and Gram-negative organisms. Such findings underscore the potential of 1,2,4-oxadiazole derivatives in developing new antibacterial agents, contributing to addressing the growing concern of antibiotic resistance (Ghattas et al., 1982).
Safety and Hazards
Properties
IUPAC Name |
3-(2-aminopropan-2-yl)-1,2,4-oxadiazole-5-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2.ClH/c1-6(2,8)5-9-4(3(7)11)12-10-5;/h8H2,1-2H3,(H2,7,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBAHMZUNMMZKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NOC(=N1)C(=O)N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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